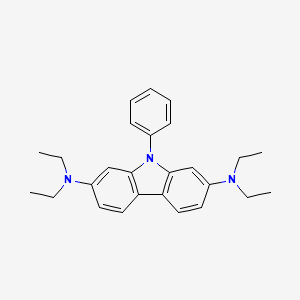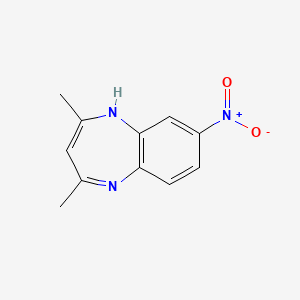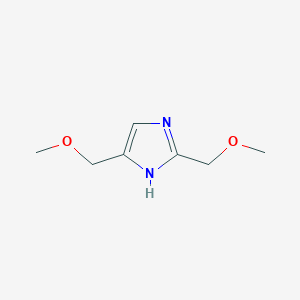![molecular formula C5H4Br2Cl2 B14301470 1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane CAS No. 119327-49-0](/img/structure/B14301470.png)
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2,2-dichlorobicyclo[111]pentane is an organic compound with the molecular formula C₅H₄Br₂Cl₂ It belongs to the family of bicyclic bridged compounds and is characterized by its unique structure, which consists of a bicyclo[111]pentane core with bromine and chlorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with a suitable reagent under controlled conditions. For example, the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the use of [1.1.1]propellane as a precursor . The reaction typically requires specific conditions such as low temperatures and the presence of a UV lamp to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, characterized by its hydrocarbon structure.
1,3-Dibromo-5,5-dichlorobicyclo[1.1.1]pentane: A similar compound with different substitution patterns.
1,3-Diiodobicyclo[1.1.1]pentane: Another derivative with iodine substituents.
Uniqueness
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. Its combination of bromine and chlorine atoms makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
119327-49-0 |
|---|---|
Molekularformel |
C5H4Br2Cl2 |
Molekulargewicht |
294.80 g/mol |
IUPAC-Name |
1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H4Br2Cl2/c6-3-1-4(7,2-3)5(3,8)9/h1-2H2 |
InChI-Schlüssel |
HYTDVZWSNNVMTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2(Cl)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


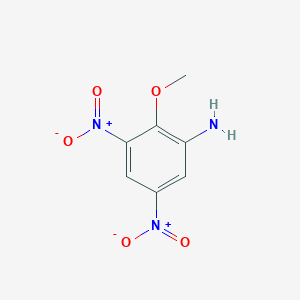
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
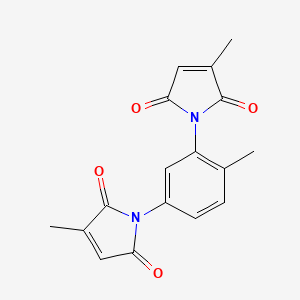
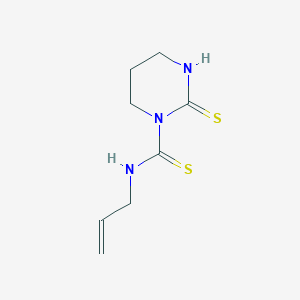
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
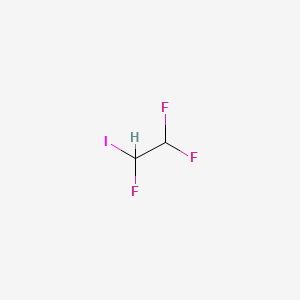
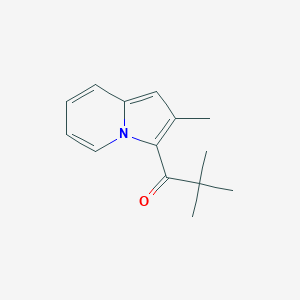
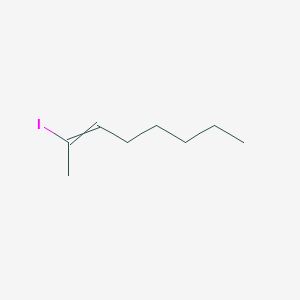
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
